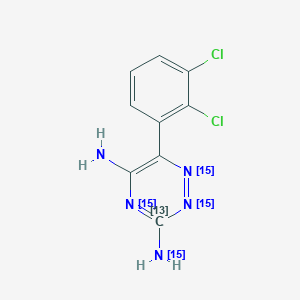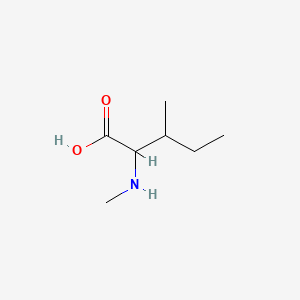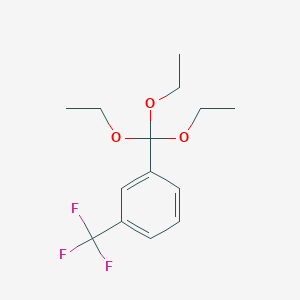
6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine is a synthetic compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This specific compound is characterized by the presence of a dichlorophenyl group and isotopically labeled nitrogen atoms, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as nitriles or amidines.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Isotopic Labeling: The incorporation of isotopically labeled nitrogen atoms is achieved through the use of isotopically enriched reagents during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine amines.
Scientific Research Applications
6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other triazine derivatives.
Biology: Employed in studies involving enzyme inhibition and protein labeling due to its isotopic labeling.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, the isotopic labeling allows for detailed studies of metabolic pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-1,2,4-triazine-6-amine: Another triazine derivative with similar structural features.
2,4-dichloro-6-(2,3-dichlorophenyl)-1,3,5-triazine: A triazine compound with multiple chlorinated phenyl groups.
Uniqueness
6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine is unique due to its isotopic labeling, which makes it particularly valuable for research applications involving detailed molecular studies. Its specific structural features also contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H7Cl2N5 |
|---|---|
Molecular Weight |
261.05 g/mol |
IUPAC Name |
6-(2,3-dichlorophenyl)-(313C,1,2,4-15N3)1,2,4-triazine-3,5-di(15N)amine |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i9+1,13+1,14+1,15+1,16+1 |
InChI Key |
PYZRQGJRPPTADH-JCDNYDJVSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C([15N]=[13C]([15N]=[15N]2)[15NH2])N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)







![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)



